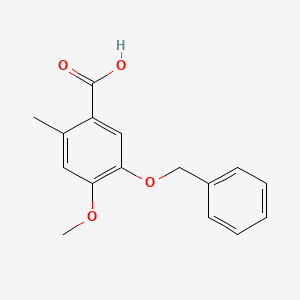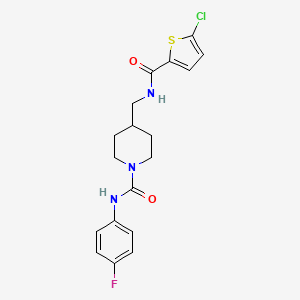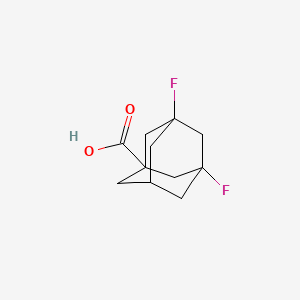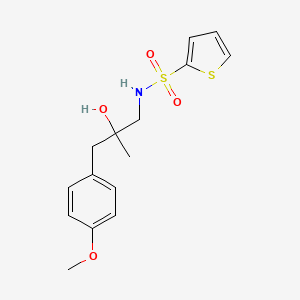
(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 5-cyclopropyl-3-trifluoromethyl-1H-pyrazole moiety . This moiety is a common structure in various organic compounds and has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of 5-cyclopropyl-3-trifluoromethyl-1H-pyrazole includes a pyrazole ring with a trifluoromethyl group and a cyclopropyl group attached . The exact molecular structure of “(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide” is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-cyclopropyl-3-trifluoromethyl-1H-pyrazole include a boiling point of 235.1±35.0 °C, a density of 1.438±0.06 g/cm3, and a pKa of 11.12±0.10 . The specific physical and chemical properties of “this compound” are not available in the sources I found.Applications De Recherche Scientifique
Anticancer and Anti-HCV Activities
- Celecoxib derivatives, structurally similar to the compound , have shown promising results as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a specific compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Moreover, some derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential in hepatitis C treatment (Ş. Küçükgüzel et al., 2013).
Development as COX-2 Inhibitors
- Sulfonamide-containing 1,5-diarylpyrazole derivatives, closely related to the compound , have been explored for their potential in blocking cyclooxygenase-2 (COX-2), both in vitro and in vivo. Extensive structure-activity relationship work identified potent and selective inhibitors of COX-2, leading to the identification of celecoxib, a drug used for treating arthritis (T. Penning et al., 1997).
Antimicrobial Activities
- Pyrazoline and pyrazole derivatives, similar to the compound , have shown significant antimicrobial activities. These compounds have been effective against various bacteria and fungi, suggesting potential applications in treating infectious diseases (S. Y. Hassan, 2013).
Effects on Pathological Pain Model in Mice
- A study reported the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice. Some compounds in this series exhibited anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders, making them comparable to Celecoxib in an arthritic pain model (M. M. Lobo et al., 2015).
Safety and Hazards
The safety and hazards of 5-cyclopropyl-3-trifluoromethyl-1H-pyrazole include skin and eye irritation (H315, H319). Precautionary measures include avoiding contact with skin and eyes and seeking medical advice if irritation occurs . The specific safety and hazards of “(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide” are not available in the sources I found.
Mécanisme D'action
In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Propriétés
IUPAC Name |
(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)16-12-15(14-6-7-14)23(22-16)10-9-21-26(24,25)11-8-13-4-2-1-3-5-13/h1-5,8,11-12,14,21H,6-7,9-10H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDULVVYDGRJB-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625298.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)
![N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide](/img/structure/B2625301.png)
![4-fluoro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2625302.png)



![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2625309.png)


![N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2625316.png)
![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)
![N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2625319.png)